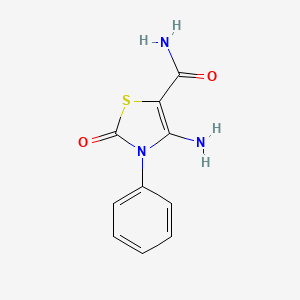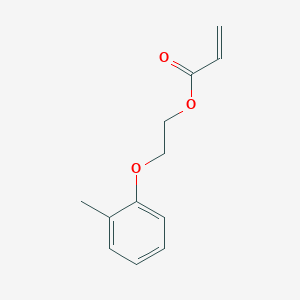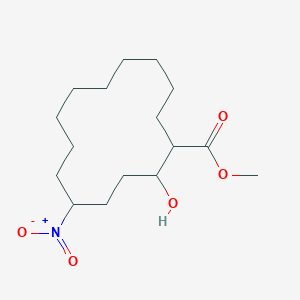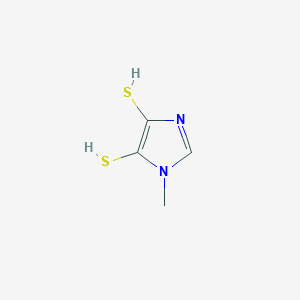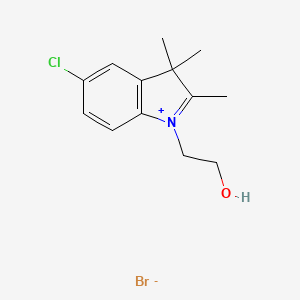
5-Chloro-1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a hydroxyethyl group, and a trimethyl group attached to the indole core, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide typically involves the reaction of 5-chloroindole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The purification process may involve additional steps such as distillation and crystallization to ensure the final product meets the required specifications for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Major Products Formed
Oxidation: 5-Chloro-1-(2-formylethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide or 5-Chloro-1-(2-carboxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide.
Reduction: 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Chloro-1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to the modulation of various cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, its antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloroindole: Lacks the hydroxyethyl and trimethyl groups, making it less versatile in terms of chemical reactivity and biological activity.
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide: Lacks the chloro group, which may reduce its potential biological activities.
2,3,3-Trimethylindole: Lacks both the chloro and hydroxyethyl groups, resulting in different chemical and biological properties.
Uniqueness
5-Chloro-1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is unique due to the presence of the chloro, hydroxyethyl, and trimethyl groups, which confer distinct chemical reactivity and biological activities.
Propiedades
Número CAS |
113411-75-9 |
|---|---|
Fórmula molecular |
C13H17BrClNO |
Peso molecular |
318.64 g/mol |
Nombre IUPAC |
2-(5-chloro-2,3,3-trimethylindol-1-ium-1-yl)ethanol;bromide |
InChI |
InChI=1S/C13H17ClNO.BrH/c1-9-13(2,3)11-8-10(14)4-5-12(11)15(9)6-7-16;/h4-5,8,16H,6-7H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
PNNVSQUMJPOZPN-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)Cl)CCO.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


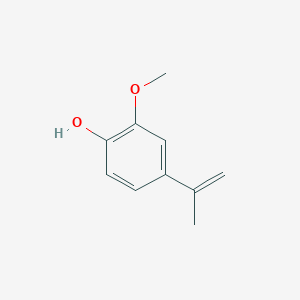

![2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14310939.png)
![[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B14310945.png)
![Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate](/img/structure/B14310955.png)
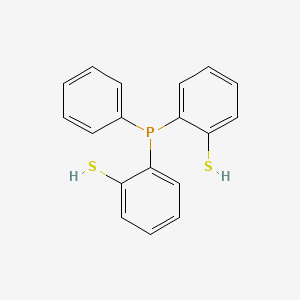
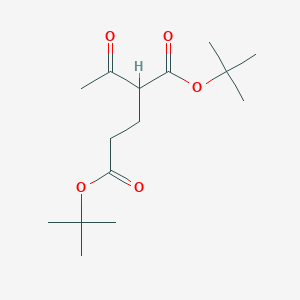

acetate](/img/structure/B14310976.png)
